![molecular formula C9H11BrO2S B13495987 4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methoxymethylsulfanyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene typically involves the bromination of 1-methoxy-2-[(methoxymethyl)sulfanyl]benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur-containing compounds.
科学的研究の応用
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic properties.
作用機序
The mechanism of action of 4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethylsulfanyl group can undergo metabolic transformations, potentially forming reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
- **4-Bromo-2
特性
分子式 |
C9H11BrO2S |
|---|---|
分子量 |
263.15 g/mol |
IUPAC名 |
4-bromo-1-methoxy-2-(methoxymethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3 |
InChIキー |
UWBDAMZBZUVUTH-UHFFFAOYSA-N |
正規SMILES |
COCSC1=C(C=CC(=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



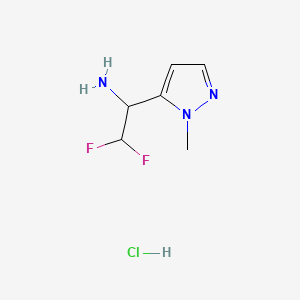
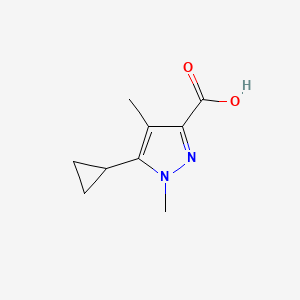
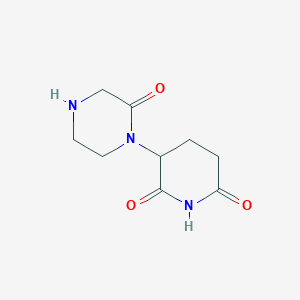
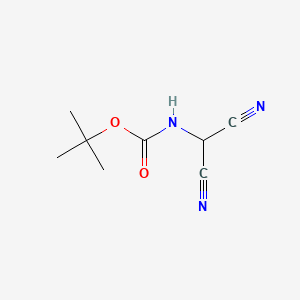
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
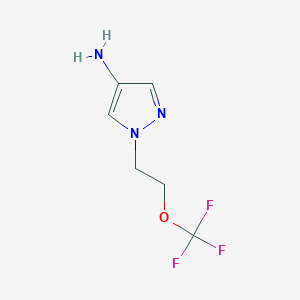
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
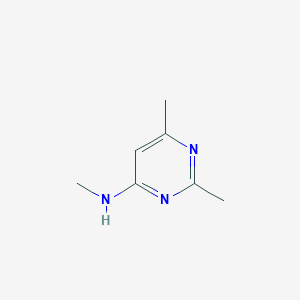
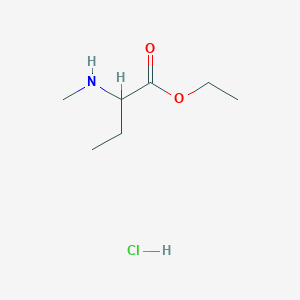

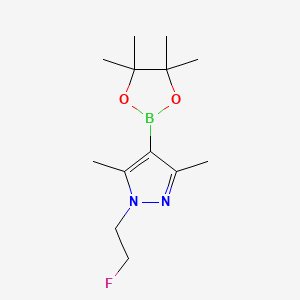
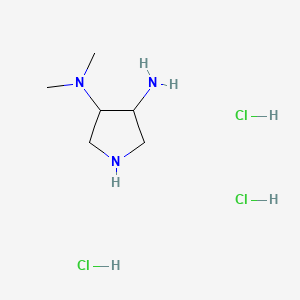
![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
